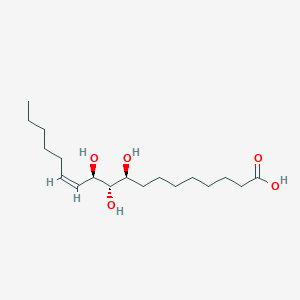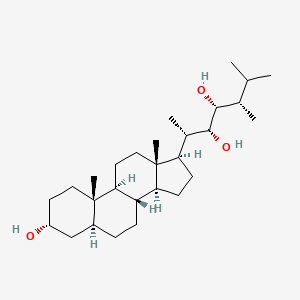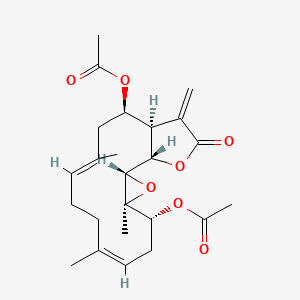
Michaolide E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Michaolide E is a cembrane diterpenoid with cytotoxic activity isolated from the soft coral Lobophytum michaelae. It has a role as an antineoplastic agent and a coral metabolite. It is a gamma-lactone, an acetate ester, a cembrane diterpenoid, an epoxide and a macrocycle.
Scientific Research Applications
Antiviral and Anticancer Properties
- Cytotoxic and Anti-HCMV Activities : Michaolides L–Q and a known cembranolide, lobomichaolide, isolated from Lobophytum michaelae, were evaluated for their anti-HCMV (human cytomegalovirus) activity and cytotoxicity against selected cell lines. This research indicates potential applications in antiviral and anticancer therapies (Wang & Duh, 2007).
Antimicrobial Activity
- Cytotoxic Cembranolides : Eleven new cytotoxic cembranolides, including Michaolides A-K, were isolated from Lobophytum michaelae. These compounds were tested for their cytotoxicity against cancer cells in vitro, suggesting potential use in cancer treatment and possibly as antimicrobial agents (Wang, Wang, Soong, & Duh, 2007).
Potential in Material Science and Environmental Applications
Antimicrobial Films : A study on the preparation of antimicrobial films with silver exchanged zeolite-Y indicates the potential of using such materials in various applications like food preservation and safety. Michaolide E's relevance in this context could be linked to its antimicrobial properties (Boschetto et al., 2012).
Microporous Carbon Nitride : The research on microporous carbon nitride with high surface area through a nanocasting technique points towards its potential applications in catalytic supports, gas storage, and adsorption of small organic molecules. This compound, with its chemical properties, may find relevance in similar applications (Srinivasu et al., 2008).
properties
Molecular Formula |
C24H32O7 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[(1S,2S,4S,5R,7E,11E,14R,15R)-14-acetyloxy-4,8,12-trimethyl-16-methylidene-17-oxo-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-5-yl] acetate |
InChI |
InChI=1S/C24H32O7/c1-13-8-7-9-14(2)12-18(28-16(4)25)20-15(3)23(27)30-21(20)22-24(6,31-22)19(11-10-13)29-17(5)26/h9-10,18-22H,3,7-8,11-12H2,1-2,4-6H3/b13-10+,14-9+/t18-,19-,20-,21+,22+,24+/m1/s1 |
InChI Key |
NYMQSPKXPCCZKY-MXWKRVGCSA-N |
Isomeric SMILES |
C/C/1=C\C[C@H]([C@]2([C@@H](O2)[C@@H]3[C@@H]([C@@H](C/C(=C/CC1)/C)OC(=O)C)C(=C)C(=O)O3)C)OC(=O)C |
Canonical SMILES |
CC1=CCC(C2(C(O2)C3C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O3)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





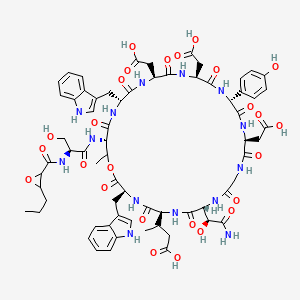
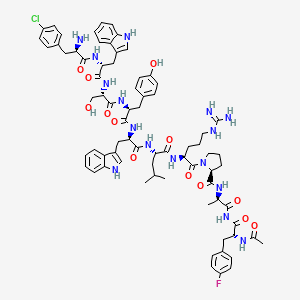
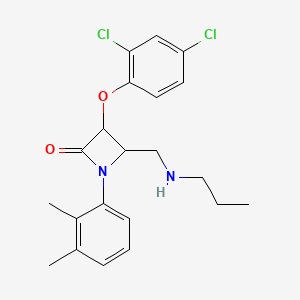
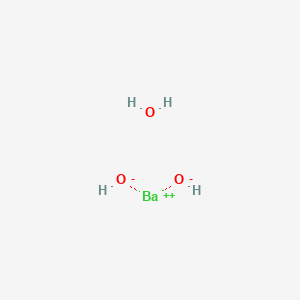
![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate](/img/structure/B1256789.png)
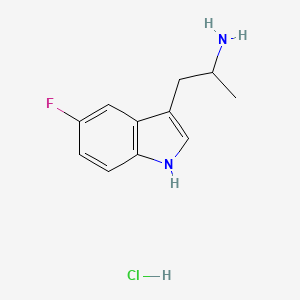
![11-Cyclohexyl-12-oxa-1,8,11-triazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8-tetraene](/img/structure/B1256795.png)
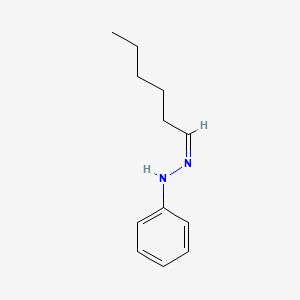
![4-[6-Amino-8-hydroxy-2-(2-methoxyethoxy)purin-9-ylmethyl]benzaldehyde](/img/structure/B1256801.png)
